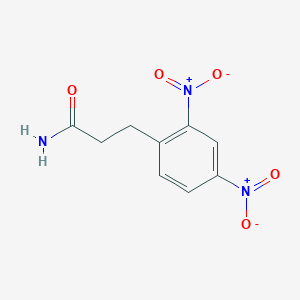

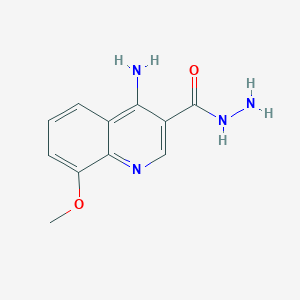

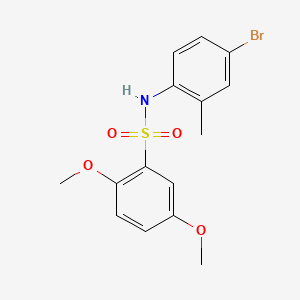

4-Amino-8-methoxyquinoline-3-carbohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Amino-8-methoxyquinoline-3-carbohydrazide is a chemical compound with the formula C11H12N4O2 and a molecular weight of 232.24 . It is available for purchase from various chemical suppliers .

Chemical Reactions Analysis

The chemical reactivity of compounds similar to this compound has been studied. For instance, cyanoacetic acid hydrazide, a related compound, can act as an ambident nucleophile, that is, as both an N- and C-nucleophile . This suggests that this compound might exhibit similar reactivity.Applications De Recherche Scientifique

Antiparasitic Activities

4-Amino-8-methoxyquinoline-3-carbohydrazide derivatives have been explored for their antiparasitic activities. Studies have shown that certain enantiomers of related 8-aminoquinoline compounds exhibit significant efficacy against parasites such as Plasmodium berghei, Pneumocystis carinii, and Leishmania donovani in animal models. These compounds have demonstrated reduced general toxicity and hematotoxicity, highlighting their potential as safer antiparasitic agents (Nanayakkara et al., 2008).

Antitumor Effects

Research on quinoline-indole-Schiff base derivatives, which include the 4-amino-8-methoxyquinoline moiety, has identified compounds with promising antitumor activity against hepatocellular carcinoma (HCC). These studies found that certain structural features, such as the 8-methoxy-2-methylquinoline moiety, are crucial for biological function and antitumor effects. For instance, compound 10E was identified as a potent inducer of autophagic cell death in liver cancer cells, suggesting a novel approach for HCC therapy (Baicun Li et al., 2021).

Metabolic Insights

Metabolic studies on related 8-aminoquinoline derivatives, such as primaquine, have provided valuable insights into their biotransformation. These investigations have led to the identification of metabolites with potential relevance to the drugs' antiparasitic activity and toxicity profiles. Understanding the metabolism of these compounds is crucial for developing safer and more effective therapeutic agents (A. Clark et al., 1981).

Tubulin Polymerization Inhibition

Studies on 5-amino-2-aroylquinolines, structurally related to this compound, have revealed their potential as tubulin polymerization inhibitors. These compounds, particularly those with specific substituents, demonstrated substantial antiproliferative activity against various cancer cell lines. This suggests a potential for the development of new chemotherapeutic agents targeting microtubule dynamics (Hsueh-Yun Lee et al., 2011).

Propriétés

IUPAC Name |

4-amino-8-methoxyquinoline-3-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O2/c1-17-8-4-2-3-6-9(12)7(11(16)15-13)5-14-10(6)8/h2-5H,13H2,1H3,(H2,12,14)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKNSWGQCFWYDFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C(C(=CN=C21)C(=O)NN)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2716145.png)

![2-(4-methoxyphenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2716146.png)

![ethyl 2-(2-((5-((2-fluorobenzamido)methyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2716149.png)

![2-[[3-(3,5-dimethylphenyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2716157.png)

![3-[1,3-benzodioxol-5-yl(1H-indol-3-yl)methyl]-1H-indole](/img/structure/B2716159.png)

![N-[2-(4-Hydroxy-1-phenylpiperidin-4-yl)ethyl]but-2-ynamide](/img/structure/B2716160.png)

![2-[8-(3,5-diethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide](/img/structure/B2716163.png)

![1-(Benzofuran-2-yl)-2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2716164.png)